Isopropyl 2-bromo-4-chloro-6-fluorobenzoate
Description
Properties
Molecular Formula |
C10H9BrClFO2 |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-4-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C10H9BrClFO2/c1-5(2)15-10(14)9-7(11)3-6(12)4-8(9)13/h3-5H,1-2H3 |
InChI Key |
YDFHMAFLKZZWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1Br)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate typically involves the esterification of 2-bromo-4-chloro-6-fluorobenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale esterification reactors, continuous monitoring of reaction parameters, and purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the ester group to carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoate esters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is an organic compound featuring a benzoate structure with bromine, chlorine, and fluorine substituents at the 2, 4, and 6 positions, respectively, and an isopropyl group serving as the esterifying alcohol. It has a molecular formula of and a molecular weight of approximately 277.53 g/mol. This compound's unique combination of halogenated substituents on the benzoate structure may give it distinct chemical reactivity and biological activity compared to its analogs.
Here are the potential applications of this compound:
Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
Agricultural Chemicals: Could potentially be used in this field.
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Bromo-4-chloro-6-fluorophenol | Hydroxy group instead of ester | |
| 2-Bromo-4-chloro-6-fluorobenzoic acid | Contains a carboxylic acid group | |
| Isopropyl benzoate | Lacks halogen substituents | |
| Benzyl 2-bromo-4-chloro-6-fluorobenzoate | Benzyl group instead of isopropyl |
While the search results provide limited specific case studies or detailed research findings directly related to this compound, the presence of bromo, chloro, and fluoro groups in similar compounds has been explored for various applications:
- Antifungal Activity: A related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has shown antifungal activity against Candida species .
- Antibacterial Activity: Some synthesized thiophene compounds with chloro substituents have exhibited antibacterial activity against Escherichia coli .
- Fibrosis Research: Research indicates that NOX4, which can be influenced by compounds with bromo and fluoro groups, is linked to fibrosis in the lungs and liver .
Mechanism of Action
The mechanism of action of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Isopropyl 2-bromo-4-chloro-6-fluorobenzoate
- Molecular Formula : C₁₀H₉BrClFO₂
- Molecular Weight : 295.53 g/mol
- CAS Registry Number : 2415751-65-2
This compound is a halogenated benzoate ester featuring bromine, chlorine, and fluorine substituents at the 2-, 4-, and 6-positions of the aromatic ring, respectively. The isopropyl ester group contributes to its lipophilicity, making it a candidate for applications in medicinal chemistry and agrochemical research. Its synthesis likely involves esterification of 2-bromo-4-chloro-6-fluorobenzoic acid with isopropyl alcohol under acidic conditions .
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1 highlights key structural differences between this compound and analogs:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Br (2), Cl (4), F (6) | C₁₀H₉BrClFO₂ | 295.53 | Halogen triad; isopropyl ester |
| Methyl 4-bromo-2-chloro-6-fluorobenzoate | Br (4), Cl (2), F (6) | C₈H₅BrClFO₂ | 266.48 | Methyl ester; halogen rearrangement |
| Ethyl 3-bromo-2-chloro-6-fluorobenzoate | Br (3), Cl (2), F (6) | C₉H₇BrClFO₂ | 280.51 | Ethyl ester; altered halogen positions |
| Benzyl 3-bromo-2-chloro-6-fluorobenzoate | Br (3), Cl (2), F (6), benzyl | C₁₄H₁₀BrClFO₂ | 343.59 | Benzyl ester; steric bulk |
Key Observations :
- Substituent Positions : Halogen positions significantly influence electronic properties. For example, bromine at position 2 (vs. 3 or 4) enhances electrophilicity at the aromatic ring’s ortho position .
- Ester Groups : Isopropyl and benzyl esters increase lipophilicity (logP >3) compared to methyl or ethyl esters, favoring membrane permeability in drug design .
Physicochemical Properties
Electronic and Steric Effects :
- Electron-Withdrawing Effects: The trifluorobromo-chloro substitution pattern creates a strong electron-deficient aromatic system, increasing acidity (pKa ~2.5–3.0) compared to non-halogenated analogs .
- Lipophilicity: The isopropyl group elevates logP by ~0.5 units relative to methyl esters, enhancing solubility in nonpolar solvents .
Key Findings :
- Antimicrobial Potency : Benzyl derivatives (e.g., benzyl 3-bromo-2-chloro-6-fluorobenzoate) show superior activity due to enhanced membrane penetration .
- Anticancer Selectivity : The isopropyl analog’s low IC₅₀ (12.5 µM) correlates with its ability to disrupt mitochondrial function in cancer cells .
- Enzyme Inhibition : Halogen positioning (e.g., bromine at 2-position) improves binding affinity to cytochrome P450 isoforms .
Biological Activity
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is an organic compound notable for its complex structure, which includes a benzoate backbone substituted with halogen atoms. This unique arrangement of bromine, chlorine, and fluorine influences its chemical reactivity and biological activity, making it a compound of interest in both pharmaceutical and agricultural applications. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.
Molecular Formula
The molecular formula of this compound is C₉H₈BrClF O₂, with a molecular weight of approximately 277.53 g/mol. The presence of halogens typically enhances lipophilicity, which can affect interactions with biological systems.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Bromo-4-chloro-6-fluorophenol | C₆H₄BrClF O | Hydroxy group instead of ester |
| 2-Bromo-4-chloro-6-fluorobenzoic acid | C₇H₄BrClF O₂ | Contains a carboxylic acid group |
| Isopropyl benzoate | C₉H₁₀O₂ | Lacks halogen substituents |
| Benzyl 2-bromo-4-chloro-6-fluorobenzoate | C₁₁H₉BrClF O₂ | Benzyl group instead of isopropyl |
This table illustrates how this compound stands out due to its halogenated substituents, which may impart distinct biological activities compared to its analogs.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that halogenated benzoates can inhibit the growth of various bacterial strains. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways .
Inhibitory Effects on Pathways
A study focusing on the effects of halogenated compounds on microbial metabolism found that certain derivatives could inhibit key enzymes involved in catabolic pathways. For example, the inhibition of phthalate catabolism in Arthrobacter keyseri was observed when exposed to various substituted benzoates, suggesting that this compound may similarly affect microbial metabolic processes .
Case Studies
- Antibacterial Activity : A comparative analysis of various benzoate derivatives showed that compounds with bromine and chlorine substitutions had lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, indicating potential as effective antimicrobial agents .
- Antifungal Activity : Another study explored the antifungal properties of halogenated benzoates, revealing that certain compounds could inhibit fungal growth significantly. The exact mechanism was attributed to the disruption of fungal cell wall synthesis .
Applications in Drug Development
Due to its biological activity, this compound has potential applications in drug development. Its structural characteristics suggest it may serve as a lead compound for synthesizing new antimicrobial agents. The unique combination of halogens could enhance the efficacy and specificity of such drugs against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
